![molecular formula C9H17NO B14623248 2-[(Dimethylamino)methylidene]hexanal CAS No. 57202-64-9](/img/structure/B14623248.png)
2-[(Dimethylamino)methylidene]hexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Dimethylamino)methylidene]hexanal is an organic compound that belongs to the class of enamines Enamines are characterized by the presence of a nitrogen atom connected to a carbon-carbon double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methylidene]hexanal typically involves the reaction of hexanal with dimethylamine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction between hexanal and dimethylamine, resulting in the formation of the enamine compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around room temperature to slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and consistent production of the compound. The use of high-purity starting materials and advanced purification techniques ensures the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Dimethylamino)methylidene]hexanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the enamine to its corresponding amine.
Substitution: The enamine group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the enamine group under mild conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amines, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-[(Dimethylamino)methylidene]hexanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocycles and other functionalized compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Wirkmechanismus
The mechanism of action of 2-[(Dimethylamino)methylidene]hexanal involves its interaction with specific molecular targets. The enamine group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(Dimethylamino)methylidene]furan-2(3H)-thione
- 2-[(Dimethylamino)methylidene]pyridine
- 2-[(Dimethylamino)methylidene]pyrazole
Uniqueness
2-[(Dimethylamino)methylidene]hexanal is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of properties that can be advantageous in certain applications, such as its ability to form stable intermediates in organic synthesis and its potential therapeutic effects .
Eigenschaften
CAS-Nummer |
57202-64-9 |
|---|---|
Molekularformel |
C9H17NO |
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
2-(dimethylaminomethylidene)hexanal |
InChI |
InChI=1S/C9H17NO/c1-4-5-6-9(8-11)7-10(2)3/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
LHLWMTDWSULUCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=CN(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




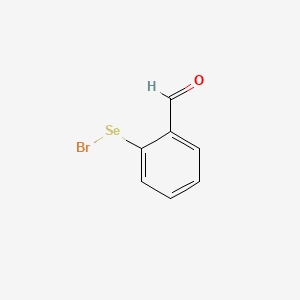
![Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14623173.png)

![Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14623178.png)
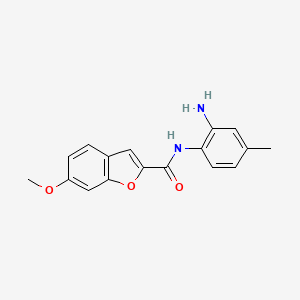

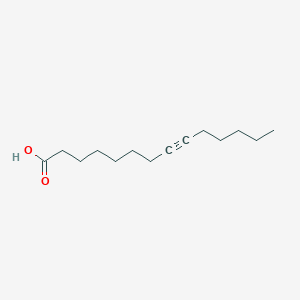
![1-[2-(2,4-Dichlorophenyl)decyl]imidazole;nitric acid](/img/structure/B14623205.png)
![Benzene, 1,1'-[1-(2-propenyloxy)-2-propynylidene]bis-](/img/structure/B14623221.png)
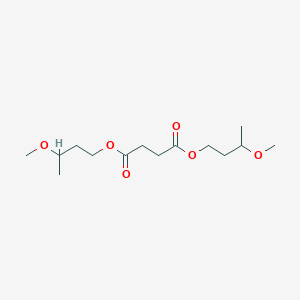
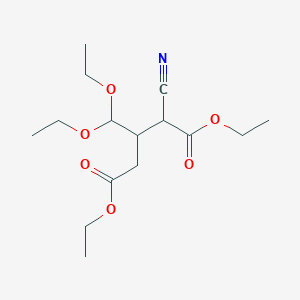
![Propanedioic acid, [(3,4-dimethoxyphenyl)methylene]-](/img/structure/B14623249.png)
